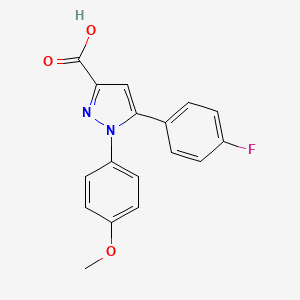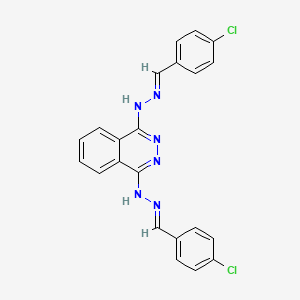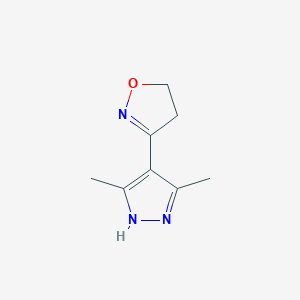![molecular formula C8H6ClN3O B15214193 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 86674-00-2](/img/structure/B15214193.png)
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines. This compound is characterized by its fused ring structure, which includes both pyrimidine and pyridazine rings. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its chemical identity. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidopyridazine structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
科学研究应用
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other heterocyclic compounds.
作用机制
The mechanism of action of 7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the methyl group at the 3rd position.
3-Methyl-4H-pyrimido[1,2-b]pyridazin-4-one: Lacks the chlorine atom at the 7th position.
7-Chloro-3-methyl-4H-pyrimido[1,2-a]benzimidazole: Contains a benzimidazole ring instead of a pyridazine ring.
Uniqueness
7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is unique due to the specific combination of its chlorine and methyl substituents, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
属性
CAS 编号 |
86674-00-2 |
|---|---|
分子式 |
C8H6ClN3O |
分子量 |
195.60 g/mol |
IUPAC 名称 |
7-chloro-3-methylpyrimido[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c1-5-4-10-7-3-2-6(9)11-12(7)8(5)13/h2-4H,1H3 |
InChI 键 |
JYXTWFZFWWTTGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=CC(=NN2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)
![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)
![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)

![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)



